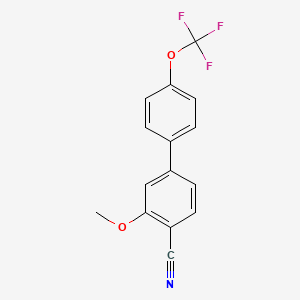
4-Cyano-3-methoxy-4'-(trifluoromethoxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl: is an organic compound that features a biphenyl core substituted with cyano, methoxy, and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-cyano-3-methoxy-4’-formylbiphenyl.
Reduction: Formation of 4-amino-3-methoxy-4’-(trifluoromethoxy)biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy and cyano groups on biological activity. It may serve as a model compound for designing new drugs with improved pharmacokinetic properties.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl can be used in the production of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyano group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyano-3-methoxy-4’-(trifluoromethyl)biphenyl
- 4-Cyano-3-methoxy-4’-(difluoromethoxy)biphenyl
- 4-Cyano-3-methoxy-4’-(fluoromethoxy)biphenyl
Comparison: Compared to its analogs, 4-Cyano-3-methoxy-4’-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. The trifluoromethoxy group is known for its ability to enhance metabolic stability and bioavailability, making this compound particularly valuable in drug design and development.
Eigenschaften
IUPAC Name |
2-methoxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-20-14-8-11(2-3-12(14)9-19)10-4-6-13(7-5-10)21-15(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRQEIDDTFILBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














